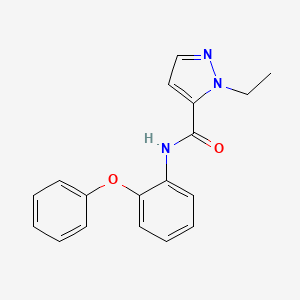

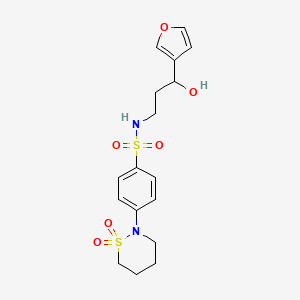

![molecular formula C15H14N4O2S B2512187 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide CAS No. 1797086-42-0](/img/structure/B2512187.png)

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

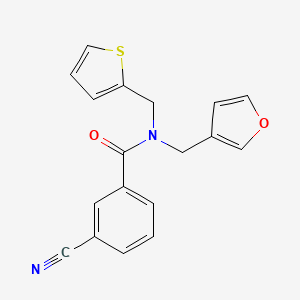

The compound N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide is a chemical entity that may be derived from pyrazole-based structures. Pyrazole derivatives are known for their wide range of pharmacological activities, including anticancer properties. The tetrahydrofuran moiety in the compound suggests potential for increased solubility and bioavailability, which are desirable traits in drug development.

Synthesis Analysis

The synthesis of related pyrazole derivatives can involve various strategies, such as hydrolytic cleavage or condensation reactions. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can be obtained through hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or by condensation of cyanoacrylamides with alkylhydrazines in formic acid . Although the exact synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide is not detailed in the provided papers, similar synthetic routes could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further functionalized with various substituents. The tetrahydrofuran ring in the compound of interest adds a heterocyclic element that could influence the compound's binding affinity and selectivity towards biological targets. The benzo[d]thiazole moiety is another heterocyclic component that could contribute to the compound's biological activity .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can react with thiols to afford sulfanyl-substituted diazepinones . The presence of reactive functional groups such as carboxamide in the compound suggests that it could participate in further chemical transformations, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their structural components. The introduction of a tetrahydrofuran ring could affect the solubility and lipophilicity of the compound, which are important factors in drug design. The benzo[d]thiazole group could contribute to the compound's stability and electronic properties, which may affect its interaction with biological targets . The exact properties of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide would need to be determined experimentally.

科学的研究の応用

Synthesis and Characterization

Chemical compounds with complex structures, including those similar to the specified molecule, are often synthesized for their potential applications in medicinal chemistry and materials science. For instance, compounds with the benzo[d]thiazole moiety have been synthesized and characterized, revealing their promising antibacterial and anticancer activities. The detailed synthesis processes often involve multiple steps, including coupling reactions and the use of various catalysts to achieve the desired structural features (Palkar et al., 2017).

Antibacterial and Anticancer Applications

Research has demonstrated that certain benzo[d]thiazole derivatives exhibit significant antibacterial and anticancer properties. For example, some compounds have shown promising activity against Staphylococcus aureus and Bacillus subtilis, as well as cytotoxic activity against mammalian cell lines, suggesting their potential as therapeutic agents (Palkar et al., 2017). Such findings indicate the value of exploring similar compounds for their antimicrobial and antineoplastic potentials.

特性

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c20-14(15-18-12-3-1-2-4-13(12)22-15)17-10-7-16-19(8-10)11-5-6-21-9-11/h1-4,7-8,11H,5-6,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHHBJXFDJNTNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

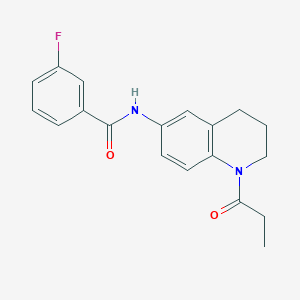

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2512107.png)

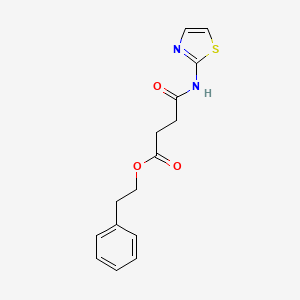

![6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B2512116.png)

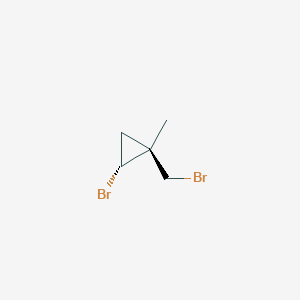

![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2512123.png)

![N-[3-(trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2512124.png)